N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Catalog No.
S11925341
CAS No.
M.F
C13H17N3O3S
M. Wt
295.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyraz...

Product Name

N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

InChI

InChI=1S/C13H17N3O3S/c1-9-5-6-12(19-4)11(7-9)15-20(17,18)13-8-16(3)14-10(13)2/h5-8,15H,1-4H3

InChI Key

FBPXSSNLTNTWON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CN(N=C2C)C

N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a methoxy-substituted aromatic moiety. The molecular formula for this compound is C14H18N3O3SC_{14}H_{18}N_{3}O_{3}S, and it has a molecular weight of approximately 327.38 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry.

Typical for sulfonamides and pyrazoles:

  • Oxidation: This can lead to the formation of sulfoxides or sulfones under specific conditions.
  • Reduction: Reduction reactions may modify the sulfonamide group or other functional groups within the molecule.
  • Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions where substituents like fluorine or methoxy are present.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions.

N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibits potential biological activities that make it a candidate for pharmaceutical applications. Sulfonamides generally function by inhibiting bacterial growth through interference with folic acid synthesis. This compound may also exhibit anti-inflammatory properties and could be explored for its effects on various biological targets, including enzymes involved in metabolic pathways .

The synthesis of N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.
  • Introduction of the Sulfonamide Group: This step often involves reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.
  • Substitution Reactions: The introduction of various substituents (methoxy, methyl) can be achieved through substitution reactions using appropriate reagents .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Probes: The compound may act as a probe to study specific biological processes or pathways .

Studies on the interactions of N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with specific enzymes or receptors that are pivotal in metabolic pathways. Further studies could elucidate its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. Here are some examples:

Compound NameMolecular FormulaKey Features
4-chloro-N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamideC14H16ClN3O2C_{14}H_{16}ClN_{3}O_{2}Contains a chloro substituent; potential variations in biological activity due to halogen presence .
4-bromo-N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamideC14H16BrN3O2C_{14}H_{16}BrN_{3}O_{2}Similar to the above but with bromine; may exhibit different reactivity and bioactivity profiles .
5-(2-methoxyethyl)(methyl)amino)-1,3-dimethyl-1H-pyrazole-4-carbaldehydeC10H17N3O2C_{10}H_{17}N_{3}O_{2}Features an aldehyde group; distinct reactivity compared to sulfonamide derivatives .

Uniqueness

N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide's uniqueness lies in its specific combination of functional groups and structural features that contribute to its potential therapeutic effects. Its sulfonamide functionality combined with the pyrazole ring provides opportunities for diverse biological interactions that may not be present in similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

295.09906259 g/mol

Monoisotopic Mass

295.09906259 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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